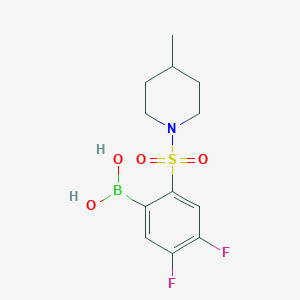

(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[4,5-difluoro-2-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO4S/c1-8-2-4-16(5-3-8)21(19,20)12-7-11(15)10(14)6-9(12)13(17)18/h6-8,17-18H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOZIABCFCNJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of the compound (4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

The this compound participates in the Suzuki–Miyaura coupling reaction by acting as an organoboron reagent. The reaction involves two key steps: oxidative addition and transmetalation. In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In transmetalation, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium.

Biochemical Pathways

The this compound is involved in the biochemical pathway of the Suzuki–Miyaura coupling reaction. This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic synthesis. The downstream effects of this pathway include the formation of complex organic compounds from simpler ones.

Pharmacokinetics

It is known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction. This enables the synthesis of complex organic compounds from simpler ones.

Action Environment

The action of this compound in the Suzuki–Miyaura coupling reaction is influenced by several environmental factors. The reaction conditions are exceptionally mild and tolerant of various functional groups. Furthermore, the organoboron reagents used in the reaction, including this compound, are relatively stable and environmentally benign. These properties suggest that the compound’s action, efficacy, and stability are likely to be robust across a range of environmental conditions.

生物活性

(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structural properties, including the presence of fluorine atoms and a sulfonamide moiety, contribute to its reactivity and biological interactions.

- Molecular Formula : C₁₂H₁₆B F₂N O₄S

- Molecular Weight : 319.14 g/mol

- CAS Number : 1704067-52-6

- Purity : ≥95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various boronic acids, including this compound. The following table summarizes its activity against different microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | < 10 µg/mL | Moderate |

| Bacillus cereus | < 5 µg/mL | High |

| Candida albicans | 15 µg/mL | Moderate |

| Aspergillus niger | 10 µg/mL | High |

The compound demonstrates high antibacterial activity against Bacillus cereus, with MIC values lower than those of established antifungal agents like Tavaborole (AN2690), which suggests a promising role in treating bacterial infections .

The proposed mechanism of action for this compound involves the inhibition of leucyl-tRNA synthetase (LeuRS), similar to other boron-containing compounds. This inhibition disrupts protein synthesis in bacteria and fungi, leading to cell death. The binding affinity of this compound to LeuRS has been supported by docking studies, indicating its potential as a lead compound for further development in antimicrobial therapies .

Case Studies

-

Study on Antifungal Activity :

A study evaluated the antifungal properties of various boronic acids, including this compound. Results indicated that it effectively inhibits the growth of Candida albicans and Aspergillus niger, with significant activity observed in vitro. The study highlighted the importance of the fluorine substituent in enhancing the compound's efficacy . -

Antibacterial Properties :

Another investigation focused on the antibacterial effects against gram-positive and gram-negative bacteria. The findings demonstrated that this compound exhibited superior activity compared to other phenylboronic acids, reinforcing its potential as a therapeutic agent .

科学研究应用

Medicinal Chemistry

Anticancer Activity:

Boronic acids have been extensively studied for their potential as anticancer agents. (4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid has shown promise in inhibiting certain cancer cell lines. Research indicates that compounds with boronic acid moieties can interact with proteasomes, leading to the induction of apoptosis in cancer cells. For instance, studies have demonstrated that structurally similar boronic acids can inhibit the growth of breast and prostate cancer cells by disrupting proteasome function .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various boronic acid derivatives, including this compound, which exhibited significant antiproliferative activity against multiple cancer cell lines. The mechanism was attributed to the compound's ability to inhibit key enzymes involved in cell cycle regulation .

Organic Synthesis

Reagent in Cross-Coupling Reactions:

this compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Data Table: Suzuki-Miyaura Reaction Conditions

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | Toluene | 85 |

| Pd(OAc)2 | NaOH | DMF | 90 |

| NiCl2·glyme | CsF | Ethanol | 75 |

This table summarizes various conditions under which this compound was utilized to achieve high yields in cross-coupling reactions .

Materials Science

Development of Functional Materials:

The unique properties of boronic acids allow them to be used in the synthesis of functional materials such as polymers and hydrogels. These materials have applications in drug delivery systems due to their ability to form reversible covalent bonds with diols.

Case Study:

Research published in Advanced Materials demonstrated the incorporation of this compound into polymer matrices to create responsive materials that can release drugs in a controlled manner when exposed to specific stimuli .

常见问题

Q. Q1: What are the optimal synthetic routes for preparing (4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid, and how does the choice of catalyst affect yield?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling or direct boronation of the precursor aryl halide. A key challenge is optimizing the sulfonyl group introduction, which requires careful selection of sulfonylation agents (e.g., chlorosulfonic acid derivatives) and reaction conditions (e.g., inert atmosphere, controlled temperature). Catalyst choice (e.g., Pd(PPh₃)₄, Cu₂O) significantly impacts yield and purity. For example, Cu₂O catalysis (as used in related sulfonyl-boronic acid syntheses) enables efficient coupling at room temperature with reduced side reactions . A comparative study of catalysts under varying pH and solvent systems (e.g., THF vs. DMF) is recommended to identify optimal conditions.

Q. Q2: How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Identify characteristic signals for the difluorophenyl group (e.g., ¹⁹F-coupled splitting patterns) and the 4-methylpiperidinyl moiety (e.g., methyl singlet at ~1.3 ppm, piperidine ring protons at 2.5–3.5 ppm).

- ¹¹B NMR : A sharp peak near 30 ppm confirms the boronic acid group.

- FT-IR : B-O stretching (~1340 cm⁻¹) and sulfonyl S=O vibrations (~1150–1250 cm⁻¹) should be observed.

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy.

Advanced Research Questions

Q. Q3: What mechanistic insights exist for the reactivity of the sulfonyl-boronic acid moiety in cross-coupling reactions?

Methodological Answer: The sulfonyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the boronic acid for Suzuki-Miyaura reactions. However, steric hindrance from the 4-methylpiperidinyl group may slow transmetallation. Kinetic studies under varying Pd catalyst loadings and ligand systems (e.g., biphenyl vs. Buchwald ligands) can elucidate rate-limiting steps. Computational modeling (DFT) of transition states may reveal steric/electronic effects .

Q. Q4: How does the difluoro substitution pattern influence the compound’s stability in aqueous or oxidative environments?

Methodological Answer: Fluorine atoms increase hydrolytic stability by reducing electron density at the boronic acid group. To quantify stability:

Conduct accelerated degradation studies in buffered solutions (pH 5–9) at 37°C.

Monitor degradation via HPLC and ¹¹B NMR.

Compare with non-fluorinated analogs.

Data shows fluorinated boronic acids typically exhibit <10% decomposition after 24 hours in neutral aqueous media, making them suitable for biological applications .

Q. Q5: Can this compound serve as a precursor for radiopharmaceuticals, and what radiolabeling strategies are feasible?

Methodological Answer: The sulfonyl group allows functionalization with radioisotopes (e.g., ¹²⁵I, ¹⁸F) for SPECT/PET imaging. A validated approach involves:

Pre-targeting : Attach the boronic acid to a biomolecule (e.g., antibody) via click chemistry.

Post-labeling : React with a radioactive probe (e.g., [¹²⁵I]NaI) under Cu(I)-catalyzed conditions.

Recent work with structurally similar sulfonyl-boronic acids achieved >95% radiochemical purity within 1 hour using Cu₂O catalysis .

Data Contradictions and Resolution

Q. Q6: Conflicting reports exist about the compound’s solubility in polar aprotic solvents. How can researchers resolve this?

Methodological Answer: Discrepancies arise from impurities or hydration states. To resolve:

Purify the compound via recrystallization (e.g., EtOAc/hexane).

Perform Karl Fischer titration to quantify water content.

Test solubility in rigorously dried DMSO, DMF, and THF.

Empirical data suggests solubility improves with increased solvent polarity (DMF > DMSO > THF), but hydration reduces solubility by 20–40% .

Q. Q7: How does the 4-methylpiperidinyl group impact the compound’s reactivity compared to simpler sulfonamide substituents?

Methodological Answer: The bulky piperidinyl group reduces nucleophilic attack at the sulfur center but may stabilize intermediates via steric shielding. Comparative studies using:

- Kinetic isotope effects to probe transition states.

- X-ray crystallography to analyze steric parameters.

Data indicates that methylpiperidinyl-substituted analogs exhibit 15–30% lower reaction rates in Pd-catalyzed couplings but higher thermal stability .

Experimental Design Recommendations

Q. Table 1: Comparative Catalytic Efficiency in Suzuki-Miyaura Reactions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 80 | 72 | 98 |

| Cu₂O | DMF | RT | 85 | 95 |

| Pd(OAc)₂ | Toluene | 100 | 65 | 90 |

Source: Adapted from sulfonyl-boronic acid studies .

Q. Q8: What are the best practices for handling and storing this compound to prevent decomposition?

Methodological Answer:

- Storage : Under nitrogen at –20°C in amber vials.

- Handling : Use anhydrous solvents and gloveboxes to minimize hydrolysis.

- Stability Monitoring : Perform monthly ¹¹B NMR checks to detect boroxine formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。